molecular formula C42H57ClN2O7 B11931837 2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride

2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride

Cat. No.: B11931837
M. Wt: 737.4 g/mol
InChI Key: MXPPWWDNHJQAKX-UHFFFAOYSA-M
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Description

2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride is a complex organic compound with a unique structure that includes multiple ethoxy and indolylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride involves multiple steps, starting with the preparation of the indolylidene core. This core is synthesized through a series of condensation reactions involving indole derivatives and penta-1,3-dienyl intermediates. The ethoxy groups are introduced through etherification reactions using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of indolylidene oxides.

    Reduction: Formation of reduced indolylidene derivatives.

    Substitution: Formation of substituted ethoxy derivatives.

Scientific Research Applications

2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride involves interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylindol-2-ylidene derivatives: These compounds share the indolylidene core but differ in the substituents attached to the core.

    Ethoxy-substituted indoles: Compounds with similar ethoxy groups but different core structures.

Uniqueness

2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride is unique due to its combination of multiple ethoxy groups and the indolylidene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C42H57ClN2O7

Molecular Weight

737.4 g/mol

IUPAC Name

2-[2-[2-[2-[5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride

InChI

InChI=1S/C42H57N2O7.ClH/c1-6-23-46-27-31-50-33-34-51-32-29-48-25-21-44-38-17-13-11-15-36(38)42(4,5)40(44)19-9-7-8-18-39-41(2,3)35-14-10-12-16-37(35)43(39)20-24-47-28-30-49-26-22-45;/h1,7-19,45H,20-34H2,2-5H3;1H/q+1;/p-1

InChI Key

MXPPWWDNHJQAKX-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCO)C.[Cl-]

Origin of Product

United States

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